![molecular formula C20H17ClN4O4S B2518494 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 942011-02-1](/img/structure/B2518494.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

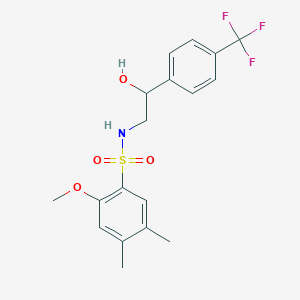

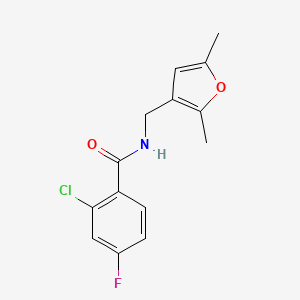

The compound is a complex organic molecule that may be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly described in the provided papers, similar compounds with benzamide structures have been synthesized and evaluated for their biological activities, such as anticancer and antioxidant properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves condensation reactions between appropriate amine and acid or acid derivative components. For example, the synthesis of N-(1,3-dioxoisoindolin-2yl)benzamide was achieved by heating an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . Similarly, N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized by treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives . These methods suggest that the synthesis of the compound would likely involve a multi-step reaction, possibly starting with a benzodioxole derivative and incorporating a thiazole moiety through a condensation reaction.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR spectroscopy and NMR, as well as X-ray crystallography. For instance, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group . The structure is stabilized by a network of hydrogen bonds. These techniques would likely be employed to analyze the molecular structure of the compound , providing insights into its geometric parameters and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of reactive sites such as amide, thiazole, and ureido groups in the compound suggests that it could undergo reactions typical of these functionalities. For example, amides can be involved in condensation reactions to form peptides or polyamides, as demonstrated by the use of N,N'-carbonyldi[2(3H)-benzoxazolethione] as a condensing agent . The thiazole and ureido groups may also offer sites for further chemical modifications or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and methyl groups can affect these properties. For example, the introduction of electron-withdrawing groups such as halides has been shown to enhance the anticancer and antioxidant activities of benzamide derivatives . The specific physical and chemical properties of the compound would need to be determined experimentally, but they are likely to be consistent with those of similar benzamide-based compounds.

Applications De Recherche Scientifique

Synthetic Utilities and Derivatives

Synthetic Approaches and Biological Applications : Research has highlighted synthetic approaches for creating compounds like benzimidazoles, quinoxalines, and benzoxazoles from specific precursors, including o-phenylenediamines. These compounds, including azolylthiazoles, have been reviewed for their synthesis methods and biological applications, showing their potential in medicinal chemistry due to various pharmacological activities (M. Ibrahim, 2011).

Microwave-assisted Synthesis : The microwave-assisted synthesis of benzoxazole derivatives has shown to be effective in creating diverse compounds with significant pharmacological properties, including material science applications. This technique enhances the diversity and speed of research in modern chemistry (M. Özil & E. Menteşe, 2020).

Supramolecular Chemistry and Material Science

Ordering Moieties for Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives, related in structure and function to benzoxazoles, have been utilized in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights their potential in creating new materials and therapeutic agents (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Therapeutic and Biological Potentials

Potential CNS Acting Drugs : Derivatives of benzimidazoles, imidazothiazoles, and imidazoles have shown potential in synthesizing more potent central nervous system (CNS) drugs. Research into modifying these compounds to enhance CNS penetrability and activity suggests a path for developing new therapies for CNS diseases (S. Saganuwan, 2020).

Advanced Glycation Endproducts (AGE) Inhibitors : Novel inhibitors of AGE, including certain benzothiazole derivatives, have been investigated for their therapeutic potential in diseases where AGE formation is implicated, such as diabetes and Alzheimer's disease. These compounds offer insights into designing inhibitors that can mitigate AGE-related pathologies (S. Rahbar & J. Figarola, 1999).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4S/c1-11-17(18(26)22-9-12-5-6-15-16(7-12)29-10-28-15)30-20(23-11)25-19(27)24-14-4-2-3-13(21)8-14/h2-8H,9-10H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWRLWFXNMSOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)

![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)